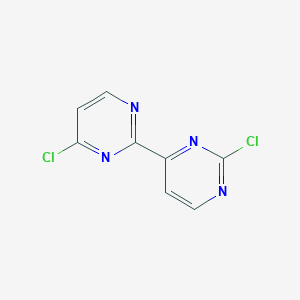
2',4-Dichloro-2,4'-bipyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4-Dichloro-2,4’-bipyrimidine is a heterocyclic organic compound with the molecular formula C8H4Cl2N4 It is a derivative of bipyrimidine, where two chlorine atoms are substituted at the 2’ and 4 positions of the bipyrimidine ring
準備方法
The synthesis of 2’,4-Dichloro-2,4’-bipyrimidine typically involves the chlorination of bipyrimidine precursors. One common method includes the reaction of 2,4-dichloropyrimidine with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as phosphorus trichloride or thionyl chloride, and the reaction mixture is heated to facilitate the chlorination process. Industrial production methods may involve large-scale chlorination reactions with optimized conditions to ensure high yield and purity of the final product .
化学反応の分析
2’,4-Dichloro-2,4’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides. Common reagents for these reactions include sodium methoxide or ammonia.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that it can undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .
科学的研究の応用
2’,4-Dichloro-2,4’-bipyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibitors or as a ligand in the development of bioactive compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2’,4-Dichloro-2,4’-bipyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor it interacts with. Detailed studies on its mechanism of action would require experimental data and computational modeling to elucidate the interactions at the molecular level .
類似化合物との比較
2’,4-Dichloro-2,4’-bipyrimidine can be compared with other similar compounds such as:
2,4-Dichloropyrimidine: A simpler compound with similar reactivity but fewer applications due to its simpler structure.
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: A more complex derivative with additional functional groups that may confer different chemical properties and applications.
特性
分子式 |
C8H4Cl2N4 |
|---|---|
分子量 |
227.05 g/mol |
IUPAC名 |
2-chloro-4-(4-chloropyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C8H4Cl2N4/c9-6-2-4-11-7(14-6)5-1-3-12-8(10)13-5/h1-4H |
InChIキー |
DENYITONLNCGES-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1C2=NC=CC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















